(3-Methoxy-2-propoxyphenyl)methanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

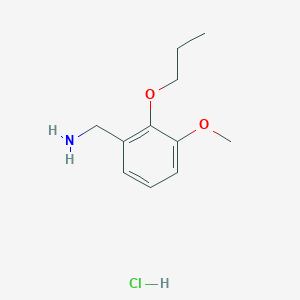

(3-methoxy-2-propoxyphenyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2.ClH/c1-3-7-14-11-9(8-12)5-4-6-10(11)13-2;/h4-6H,3,7-8,12H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYCSMBKCTLEMGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC=C1OC)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647293 |

Source

|

| Record name | 1-(3-Methoxy-2-propoxyphenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89411-11-0 |

Source

|

| Record name | 1-(3-Methoxy-2-propoxyphenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of (3-Methoxy-2-propoxyphenyl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Methoxy-2-propoxyphenyl)methanamine hydrochloride is a substituted benzylamine derivative of interest in medicinal chemistry and drug discovery. Its molecular structure, featuring a methoxy and a propoxy group on the phenyl ring, suggests potential interactions with various biological targets. A thorough understanding of its physical and chemical properties is paramount for its application in research and development, including formulation, dosage form design, and analytical method development. This guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, alongside detailed experimental protocols for their determination.

Chemical Identity and Molecular Structure

This compound is the hydrochloride salt of (3-Methoxy-2-propoxyphenyl)methanamine. The presence of the hydrochloride moiety enhances its stability and solubility in aqueous media, a common strategy for amine-containing pharmaceutical compounds.

Table 1: Chemical Identity of this compound

| Identifier | Value | Source |

| Chemical Name | This compound | CymitQuimica[1] |

| Synonyms | (3-methoxy-2-propoxyphenyl)methylamine hydrochloride, 3-methoxy-2-propoxyphenylmethanamine hydrochloride | CymitQuimica[1] |

| CAS Number | 89411-11-0 | CymitQuimica[1] |

| Molecular Formula | C₁₁H₁₈ClNO₂ | CymitQuimica[1] |

| Molecular Weight | 231.72 g/mol | CymitQuimica[1], Hunan Huateng Pharmaceutical Co., Ltd.[2] |

| Chemical Structure | ```dot | |

| graph { | ||

| layout=neato; | ||

| node [shape=plaintext]; | ||

| rankdir=LR; | ||

| "C11H18ClNO2" [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=13649666&t=l" label=""]; | ||

| } |

A postulated synthetic pathway for the target compound.

Physical and Chemical Properties

Due to the limited availability of experimental data, many of the physical properties of this compound are predicted based on its chemical structure.

Table 2: Physical Properties of this compound

| Property | Value (Predicted) | Method/Source |

| Melting Point | Data not available. Expected to be a crystalline solid with a distinct melting point. | N/A |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | General solubility of amine hydrochlorides |

| Appearance | Likely a white to off-white solid. | General appearance of similar compounds |

| pKa | Data not available. The primary amine is expected to have a pKa in the range of 9-10. | N/A |

Spectroscopic Data (Predicted)

The following spectral data are predicted and should be confirmed by experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methoxy protons, the propoxy protons, the benzylic protons, and the amine protons. The aromatic protons would likely appear as multiplets in the range of 6.8-7.5 ppm. The methoxy protons would be a singlet around 3.8 ppm. The propoxy group would show a triplet for the terminal methyl group, a sextet for the middle methylene group, and a triplet for the methylene group attached to the oxygen. The benzylic protons would likely be a singlet around 4.0 ppm, and the amine protons would be a broad singlet, the chemical shift of which would be concentration and solvent dependent.

¹³C NMR (Predicted): The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule. The aromatic carbons would appear in the region of 110-160 ppm. The methoxy carbon would be around 55-60 ppm. The carbons of the propoxy group would be in the aliphatic region, as would the benzylic carbon.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

-

N-H stretch: A broad band in the region of 3000-3300 cm⁻¹ for the primary amine salt.

-

C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C stretch (aromatic): Peaks in the region of 1450-1600 cm⁻¹.

-

C-O stretch (ether): Strong bands in the region of 1000-1300 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak corresponding to the free base [(M+H)⁺]. Fragmentation patterns would likely involve cleavage of the benzylic C-N bond and loss of the propoxy and methoxy groups.

Experimental Protocols for Physical Characterization

The following are detailed, step-by-step methodologies for the experimental determination of the key physical properties of this compound.

Melting Point Determination

Principle: The melting point is a fundamental physical property used for identification and purity assessment.

Apparatus: Capillary melting point apparatus.

Procedure:

-

Ensure the sample is thoroughly dried to remove any residual solvent.

-

Finely powder a small amount of the sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to about 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Diagram 2: Melting Point Determination Workflow

Workflow for determining the melting point.

Solubility Determination (Shake-Flask Method)

Principle: This method determines the equilibrium solubility of a compound in a specific solvent.

Procedure:

-

Add an excess amount of the compound to a known volume of the solvent (e.g., water, ethanol, methanol) in a sealed flask.

-

Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Filtration through a 0.45 µm filter may be necessary.

-

Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

-

The determined concentration represents the equilibrium solubility.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of the compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, CD₃OD) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. If not, gentle warming or sonication may be applied. If solids persist, filter the solution into the NMR tube.

-

Add a small amount of a reference standard (e.g., TMS or a suitable internal standard) if required.

Data Acquisition:

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Diagram 3: NMR Sample Preparation and Analysis

Workflow for NMR analysis.

FT-IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

-

Thoroughly dry both the sample and spectroscopy-grade potassium bromide (KBr).

-

In an agate mortar, grind 1-2 mg of the sample with approximately 100-200 mg of KBr until a fine, homogeneous powder is obtained.

-

Place the powder mixture into a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record the infrared spectrum, typically from 4000 to 400 cm⁻¹.

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

Data Acquisition:

-

Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI).

-

Acquire the mass spectrum over an appropriate m/z range.

-

For structural elucidation, perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns.

Safety and Handling

Substituted benzylamine hydrochlorides should be handled with care in a well-ventilated area. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS) for benzylamine hydrochloride as a representative compound[1][3][4][5].

Conclusion

This technical guide provides a foundational understanding of the physical properties of this compound. While experimental data is currently limited, the provided predicted properties and detailed experimental protocols offer a robust framework for researchers and scientists to characterize this compound fully. As a molecule with potential applications in drug development, a comprehensive characterization of its physical properties is a critical step in advancing its scientific and therapeutic potential.

References

-

Cole-Parmer. Material Safety Data Sheet - Benzylamine hydrochloride, 99%. [Link]

- Google Patents. CN106518635A - Synthesis method for 3-methoxypropiophenone.

Sources

- 1. CN106518635A - Synthesis method for 3-methoxypropiophenone - Google Patents [patents.google.com]

- 2. CN106699576A - Method for synthesizing methoxyphenamine hydrochloride - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. PubChemLite - (3-bromo-2-methoxyphenyl)methanamine hydrochloride (C8H10BrNO) [pubchemlite.lcsb.uni.lu]

- 5. Synthesis and characterization of 11C-labeled fluoroclorgyline: a monoamine oxidase A specific inhibitor for positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

(3-Methoxy-2-propoxyphenyl)methanamine hydrochloride chemical structure elucidation

An In-Depth Technical Guide to the Structural Elucidation of (3-Methoxy-2-propoxyphenyl)methanamine Hydrochloride

This guide provides a comprehensive, methodology-driven approach to the complete structural elucidation of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of techniques. It delves into the scientific rationale behind the selection of each analytical method, the interpretation of the resulting data, and the synergistic workflow required to confirm the molecule's precise chemical architecture with unassailable confidence.

Introduction: The Imperative of Unambiguous Structural Verification

In the realm of pharmaceutical development, the precise three-dimensional structure of a molecule is intrinsically linked to its function, efficacy, and safety. This compound, a substituted benzylamine, represents a class of compounds with significant potential in medicinal chemistry. Its biological activity is dictated by the specific arrangement of its methoxy, propoxy, and aminomethyl substituents on the phenyl ring. Therefore, rigorous and orthogonal analytical validation is not merely a regulatory formality but a scientific necessity.

This guide outlines a multi-technique workflow designed to provide a self-validating system for structural confirmation. Each analytical step provides a piece of the puzzle, and the congruence of data across all methods provides the ultimate, trustworthy verification.

The Analytical Workflow: A Strategy for Certainty

The structural elucidation process is a logical progression from foundational data to high-resolution confirmation. The chosen workflow is designed to maximize information at each step, allowing for iterative hypothesis refinement.

Figure 2: A conceptual map of key 2D NMR correlations used to connect the different fragments of the molecule.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 10-15 mg of the sample and dissolve it in ~0.7 mL of DMSO-d₆ in a 5 mm NMR tube. [1]2. Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire a standard proton spectrum. Ensure proper shimming for high resolution.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can also be run to differentiate between CH, CH₂, and CH₃ carbons.

-

2D NMR: Perform standard COSY and HSQC experiments. If further connectivity information is needed (e.g., to link the propoxy group to a specific aromatic carbon), an HMBC (Heteronuclear Multiple Bond Correlation) experiment is invaluable.

-

Data Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate ¹H signals, assign peaks based on chemical shifts and coupling patterns, and use 2D data to confirm all assignments.

Single-Crystal X-ray Diffraction: The Final Arbiter

Expertise & Rationale: While the combination of MS and NMR provides a highly confident structural hypothesis, single-crystal X-ray diffraction (SCXRD) offers the ultimate, unambiguous proof. [2][3]It determines the three-dimensional arrangement of atoms in space, confirming not only the connectivity but also the conformation of the molecule in the solid state. [4][5][6]Obtaining a suitable single crystal is the primary challenge.

Experimental Protocol: SCXRD

-

Crystal Growth: This is the most critical and often trial-and-error step.

-

Method: Slow evaporation is a common technique. Dissolve the compound to saturation in a suitable solvent (e.g., ethanol, methanol, or a mixture like ethanol/water).

-

Conditions: Loosely cap the vial and leave it undisturbed in a vibration-free environment for several days to weeks. Other methods include vapor diffusion and slow cooling.

-

-

Crystal Selection: Using a microscope, select a single, well-formed crystal (ideally 0.1-0.3 mm in each dimension) with sharp edges and no visible defects.

-

Data Collection: Mount the crystal on a diffractometer. A stream of cold nitrogen (~100 K) is used to minimize thermal motion and radiation damage. The instrument rotates the crystal while irradiating it with a monochromatic X-ray beam, collecting the diffraction pattern on a detector.

-

Structure Solution and Refinement:

-

The diffraction data is processed to determine the unit cell dimensions and space group.

-

Specialized software is used to solve the phase problem and generate an initial electron density map, from which an atomic model is built.

-

This model is then refined against the experimental data until the calculated and observed diffraction patterns match closely. The final output is a complete 3D model of the molecule, including bond lengths, bond angles, and torsional angles.

-

Conclusion: A Synthesis of Orthogonal Data

The structural elucidation of this compound is achieved not by a single technique, but by the logical synthesis of data from a suite of orthogonal analytical methods.

-

Mass Spectrometry confirmed the elemental formula C₁₁H₁₇NO₂.

-

FTIR Spectroscopy verified the presence of an ammonium salt, ether linkages, and a substituted aromatic ring.

-

NMR Spectroscopy meticulously mapped the proton and carbon skeleton, establishing the precise connectivity of the methoxy, propoxy, and aminomethyl groups on the phenyl ring.

-

X-ray Crystallography provided the definitive, high-resolution 3D structure, serving as the ultimate validation of the spectroscopic data.

When the results from each of these independent analyses converge to describe the same molecular structure, we achieve a state of analytical certitude, fulfilling the highest standards of scientific integrity required in modern drug discovery and development.

References

-

Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. PubMed. [Link]

-

Small molecule crystallography. Excillum. [Link]

-

Small Molecule X-ray Crystallography. METRIC - Office of Research and Innovation, NC State University. [Link]

-

Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences - The University of Queensland. [Link]

-

An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. PubMed. [Link]

-

Small Molecule X‑ray Crystallography. Diamond Light Source. [Link]

-

An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Stevens Institute of Technology. [Link]

-

Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry - ACS Publications. [Link]

-

Infrared Spectroscopy. CDN. [Link]

-

Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. ResearchGate. [Link]

-

IR: amines. University of California, Los Angeles. [Link]

-

FTIR ATR spectra from sample set of MEA standard solutions. ResearchGate. [Link]

-

Difference between Primary Secondary and Tertiary Amines Via FTIR. A J Analytics. [Link]

-

24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

-

1 H NMR spectra of PGA (upper graph), benzylamine (middle graph), and... ResearchGate. [Link]

-

(3-bromo-2-methoxyphenyl)methanamine hydrochloride (C8H10BrNO). PubChemLite. [Link]

-

1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rigaku.com [rigaku.com]

- 3. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]

- 4. excillum.com [excillum.com]

- 5. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 6. diamond.ac.uk [diamond.ac.uk]

An In-depth Technical Guide to (3-Methoxy-2-propoxyphenyl)methanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Novel Phenylalkanolamine Analogs

The exploration of novel psychoactive and pharmacologically active compounds is a cornerstone of modern drug discovery. Within this landscape, substituted phenylalkanolamine derivatives represent a rich chemical space with a history of yielding significant therapeutic agents. This guide focuses on a specific, lesser-documented molecule: (3-Methoxy-2-propoxyphenyl)methanamine hydrochloride . Due to the limited publicly available data on this exact compound, this document serves as both a repository of known information and a predictive guide based on the well-established chemistry and pharmacology of structurally related analogs. Our objective is to provide a robust framework for researchers to approach the synthesis, characterization, and potential pharmacological investigation of this molecule, grounded in scientific principles and validated methodologies for similar compounds.

Chemical Identity and Physicochemical Properties

This compound is a substituted phenylethylamine derivative. Its core structure, characterized by a methoxy and a propoxy group on the phenyl ring, suggests potential interactions with biogenic amine receptors and transporters.

| Identifier | Value | Source |

| CAS Number | 89411-11-0 | [1] |

| Molecular Formula | C₁₁H₁₈ClNO₂ | [1] |

| Molecular Weight | 231.72 g/mol | [1] |

| Synonyms | (3-methoxy-2-propoxyphenyl)methylamine, chloride; 3-methoxy-2-propoxyphenylmethanamine hydrochloride | [1] |

Proposed Synthesis Pathway

While a specific, validated synthesis for this compound is not published, a plausible and efficient route can be extrapolated from established methods for analogous substituted phenylethylamines. A common and effective strategy involves the reductive amination of a corresponding aldehyde or ketone.

Conceptual Synthesis Workflow

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a general guideline and requires optimization.

-

Imine Formation:

-

In a round-bottom flask, dissolve 3-methoxy-2-propoxybenzaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Add a solution of methanamine (1.1-1.5 equivalents, often as a solution in a compatible solvent) dropwise at room temperature.

-

Stir the reaction mixture for 1-2 hours to facilitate the formation of the corresponding imine. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Reduction to the Amine:

-

Cool the reaction mixture in an ice bath.

-

Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions. The choice of reducing agent is critical; NaBH₄ is a mild and selective reagent suitable for this transformation.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the complete consumption of the imine.

-

-

Work-up and Isolation of the Free Base:

-

Quench the reaction by the slow addition of water.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with a water-immiscible organic solvent, such as dichloromethane or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude (3-Methoxy-2-propoxyphenyl)methanamine free base.

-

-

Hydrochloride Salt Formation:

-

Dissolve the crude free base in a minimal amount of a dry, inert solvent like diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in ethanol or diethyl ether) dropwise with stirring.

-

The hydrochloride salt should precipitate out of the solution.

-

Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to obtain this compound.

-

Analytical Characterization: A Predictive Approach

Definitive analytical data for this compound is scarce. However, based on its structure and data from similar molecules, we can predict the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expect signals corresponding to the aromatic protons, the benzylic protons adjacent to the nitrogen, the methoxy protons, the propoxy protons (with characteristic methylene and methyl signals), and the N-methyl protons. The chemical shifts will be influenced by the electron-donating nature of the alkoxy groups.

-

¹³C NMR: The spectrum should reveal distinct signals for each carbon atom in the molecule, including the aromatic carbons (with those directly attached to oxygen appearing at lower field), the benzylic carbon, the methoxy carbon, the carbons of the propoxy group, and the N-methyl carbon.

Mass Spectrometry (MS)

In an Electron Ionization (EI) mass spectrum, the molecular ion peak corresponding to the free base (C₁₁H₁₇NO₂) would be expected. Fragmentation patterns would likely involve cleavage of the benzylic C-C bond, leading to a prominent fragment ion.

Infrared (IR) Spectroscopy

The IR spectrum of the hydrochloride salt is expected to show characteristic absorption bands for:

-

N-H stretching of the secondary ammonium salt.

-

C-H stretching of the aromatic and aliphatic groups.

-

C=C stretching of the aromatic ring.

-

C-O stretching of the ether linkages.

Potential Pharmacological Profile and Mechanism of Action

The pharmacological activity of this compound has not been formally reported. However, its structural similarity to known psychoactive and therapeutic agents allows for informed speculation on its potential biological targets.

Structural Homology and Potential Targets

The core phenylethylamine skeleton is a well-known pharmacophore that interacts with a variety of monoamine receptors and transporters. The methoxy and propoxy substitutions on the phenyl ring will significantly modulate its potency, selectivity, and metabolic stability.

-

Adrenergic and Serotonergic Receptors: Many substituted phenylethylamines exhibit activity at adrenergic (α and β) and serotonergic (5-HT) receptors. Methoxyphenamine, for instance, is a β-adrenergic receptor agonist used as a bronchodilator.[2] The specific substitution pattern of the target molecule will determine its receptor binding profile.

-

Monoamine Transporters: The phenylethylamine structure is also the foundation for compounds that inhibit the reuptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT). Modifications to the ring and side chain can fine-tune the selectivity for these transporters.

-

Trace Amine-Associated Receptors (TAARs): As a substituted amine, it may also interact with TAARs, which are involved in neuromodulation.

Hypothesized Signaling Pathway

Caption: Potential interaction with postsynaptic monoamine receptors.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling novel research chemicals of this class should be strictly followed. Based on the SDS for related compounds like 3-Methoxypropylamine and Methoxyamine hydrochloride, the following should be considered:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Toxicity: The toxicological properties have not been fully investigated. Treat as a potentially hazardous substance. Avoid contact with skin, eyes, and clothing.

Future Directions and Research Imperatives

The current understanding of this compound is largely theoretical. To advance our knowledge, the following areas of research are critical:

-

Validated Synthesis and Characterization: Development and publication of a detailed and reproducible synthetic protocol, followed by comprehensive analytical characterization (NMR, MS, IR, and elemental analysis).

-

In Vitro Pharmacology: A thorough investigation of its binding affinities and functional activities at a broad panel of CNS receptors and transporters.

-

In Vivo Studies: Evaluation of its physiological and behavioral effects in animal models to understand its potential therapeutic or psychoactive properties.

-

Metabolism and Pharmacokinetics: Studies to determine its metabolic fate, bioavailability, and half-life.

Conclusion

This compound represents an intriguing yet understudied molecule within the vast family of substituted phenylethylamines. This guide has provided a comprehensive overview based on its known chemical identity and predictive insights derived from structurally related compounds. While its precise pharmacological profile remains to be elucidated, the structural motifs suggest a high probability of interaction with key neurological targets. It is our hope that this technical guide will serve as a valuable resource for researchers, stimulating further investigation into the chemistry and biology of this and other novel compounds, ultimately contributing to the advancement of neuroscience and drug discovery.

References

-

PubChem. Methoxyphenamine. National Center for Biotechnology Information. [Link]

Sources

Synthesis of (3-Methoxy-2-propoxyphenyl)methanamine hydrochloride from 3-methoxy-2-propoxybenzene

Abstract

This technical guide provides a comprehensive, in-depth overview of a robust synthetic pathway for producing (3-Methoxy-2-propoxyphenyl)methanamine hydrochloride, a key intermediate in pharmaceutical development. The synthesis commences with the readily available starting material, 3-methoxy-2-propoxybenzene. The core of this guide is a detailed, two-step synthetic strategy: an initial Vilsmeier-Haack formylation to introduce the required aldehyde functionality, followed by a direct reductive amination to yield the target primary amine, which is subsequently converted to its stable hydrochloride salt. This document is intended for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying mechanistic principles and strategic considerations for each transformation.

Introduction and Strategic Overview

This compound is a substituted benzylamine derivative of significant interest in medicinal chemistry, notably as a precursor for various active pharmaceutical ingredients (APIs). The strategic challenge lies in the efficient and regioselective introduction of a functionalized aminomethyl group onto the 1,2,3-trisubstituted aromatic ring of 3-methoxy-2-propoxybenzene.

The synthetic approach detailed herein was designed for reliability, scalability, and high yield. It leverages two powerful and well-established named reactions, ensuring a logical and efficient progression from the starting material to the final product.

The overall synthetic workflow is as follows:

Caption: Overall synthetic pathway from starting material to final product.

Step 1: Vilsmeier-Haack Formylation of 3-Methoxy-2-propoxybenzene

Mechanistic Rationale and Expertise

The Vilsmeier-Haack reaction is the method of choice for the formylation of electron-rich aromatic compounds.[1][2] The starting material, 3-methoxy-2-propoxybenzene, possesses two alkoxy groups which are strong activating, ortho-, para-directing substituents. The combined electron-donating effect of these groups significantly activates the aromatic ring towards electrophilic substitution.

The reaction proceeds via the in-situ formation of a chloroiminium cation, commonly known as the Vilsmeier reagent , from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).[3][4] This reagent is a moderately reactive electrophile, which is crucial for achieving high regioselectivity without promoting unwanted side reactions.

Given the substitution pattern of the starting material, the formyl group is directed to the position para to the methoxy group and ortho to the propoxy group (C4 position), which is the most sterically accessible and electronically activated site.

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Detailed Experimental Protocol

Reagents and Materials:

-

3-Methoxy-2-propoxybenzene

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Sodium acetate

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (3.0 eq.).

-

Cool the flask to 0 °C in an ice-water bath.

-

Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the DMF via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Stir the mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.

-

Dissolve 3-methoxy-2-propoxybenzene (1.0 eq.) in anhydrous DCM.

-

Add the solution of the starting material to the Vilsmeier reagent dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0 °C.

-

Slowly and carefully quench the reaction by adding a cold aqueous solution of sodium acetate (5.0 eq.). This step hydrolyzes the intermediate iminium salt.

-

Stir vigorously for 30 minutes.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x V).

-

Combine the organic layers, wash with deionized water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-methoxy-2-propoxybenzaldehyde.

-

Purify the crude product by flash column chromatography on silica gel.

Step 2: Reductive Amination to (3-Methoxy-2-propoxyphenyl)methanamine

Mechanistic Rationale and Expertise

Reductive amination is a highly efficient method for converting aldehydes and ketones into amines.[5] For the synthesis of a primary amine from an aldehyde, ammonia is used as the nitrogen source. The reaction proceeds in two distinct stages within a single pot: the formation of an imine intermediate, followed by its immediate reduction to the corresponding amine.[6][7]

The key to a successful one-pot reductive amination is the choice of reducing agent. A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation, is required.[8][9] These reagents are capable of reducing the protonated imine (iminium ion) intermediate but are not reactive enough to reduce the starting aldehyde. This selectivity prevents the formation of the corresponding alcohol as a byproduct. The reaction is typically carried out under weakly acidic conditions to facilitate imine formation.

Caption: Mechanism of Reductive Amination.

Detailed Experimental Protocol

Reagents and Materials:

-

3-Methoxy-2-propoxybenzaldehyde

-

Ammonium acetate or a solution of ammonia in methanol

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Glacial acetic acid

-

Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 3-methoxy-2-propoxybenzaldehyde (1.0 eq.) and ammonium acetate (10 eq.) in methanol in a round-bottom flask.

-

Add a few drops of glacial acetic acid to catalyze imine formation.

-

Stir the mixture at room temperature for 1 hour.

-

In a separate container, dissolve sodium cyanoborohydride (NaBH₃CN, 1.5 eq.) in a small amount of methanol.

-

Slowly add the NaBH₃CN solution to the reaction mixture. Note: Gas evolution (hydrogen) may occur.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC until the starting aldehyde is consumed.

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Add ethyl acetate and basify the aqueous layer with a saturated solution of sodium bicarbonate until the pH is > 8.

-

Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (3 x V).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to afford the crude (3-Methoxy-2-propoxyphenyl)methanamine as an oil. The product can be purified by chromatography if necessary, but is often of sufficient purity for the next step.

Step 3: Formation of the Hydrochloride Salt

Rationale and Protocol

The final free-base amine is typically an oil and can be difficult to handle and store due to its potential instability and hygroscopic nature. Conversion to a hydrochloride salt provides a stable, crystalline solid that is easier to purify, weigh, and store long-term.

Procedure:

-

Dissolve the crude or purified (3-Methoxy-2-propoxyphenyl)methanamine (1.0 eq.) in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.

-

Cool the solution in an ice bath.

-

Slowly add a solution of HCl in diethyl ether (e.g., 2 M solution, 1.1 eq.) or bubble dry HCl gas through the solution while stirring.[10]

-

A white precipitate of this compound will form.

-

Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold diethyl ether to remove any non-salt impurities.

-

Dry the product under vacuum to yield the final this compound as a white to off-white crystalline solid.

Data Summary and Characterization

The following table summarizes the expected outcomes and key characterization data for the synthetic sequence.

| Compound | Step | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Expected Appearance |

| 3-Methoxy-2-propoxybenzaldehyde | 1 | C₁₁H₁₄O₃ | 194.23 | 75-85% | Colorless to pale yellow oil |

| (3-Methoxy-2-propoxyphenyl)methanamine | 2 | C₁₁H₁₇NO₂ | 195.26 | 80-90% | Colorless to pale yellow oil |

| (3-Methoxy-2-propoxyphenyl)methanamine HCl | 3 | C₁₁H₁₈ClNO₂ | 231.72 | >95% | White crystalline solid |

Characterization of Final Product:

-

¹H NMR: Expected signals for aromatic protons, methoxy protons, propoxy protons (including characteristic triplet and sextet), and the benzylic CH₂ group adjacent to the ammonium group.

-

¹³C NMR: Expected signals for all unique carbon atoms in the molecule.

-

Mass Spectrometry (ESI+): Expected [M+H]⁺ ion corresponding to the free base at m/z 196.13.

-

Melting Point: A sharp melting point is indicative of high purity.

Safety and Handling

-

Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Sodium cyanoborohydride (NaBH₃CN): Toxic. Can release hydrogen cyanide gas upon contact with strong acids. Handle with care and quench reactions carefully.

-

Hydrochloric Acid (HCl gas or solution): Corrosive. Handle in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use. All reactions should be performed in a well-ventilated laboratory fume hood.

References

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

-

J&K Scientific LLC. Vilsmeier-Haack Reaction. (2025-03-22). [Link]

-

Wikipedia. Vilsmeier–Haack reaction. [Link]

-

NROChemistry. Vilsmeier-Haack Reaction. [Link]

-

Slideshare. Vilsmeier haack rxn. [Link]

-

Chemistry LibreTexts. 3.3.3: Synthesis of Amines. (2022-10-04). [Link]

-

ResearchGate. Easy method to convert benzyl amine to benzyl amine hydrochloride. (2020-11-16). [Link]

-

Chemistry Steps. Reductive Amination. [Link]

-

PrepChem.com. Synthesis of benzylamine hydrochloride. [Link]

-

Reddit. Can someone please explain reductive amination. (2017-12-13). [Link]

-

Wikipedia. Reductive amination. [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. (2017-09-01). [Link]

-

MPG.PuRe. Supporting Information. [Link]

-

PrepChem.com. Preparation of benzylamine. [Link]

-

ResearchGate. Reductive aminations of benzaldehyde. [Link]

-

Sciencemadness Wiki. Benzylamine. (2025-02-12). [Link]

-

ResearchGate. Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst. (2025-10-24). [Link]

-

Der Pharma Chemica. Synthesis of primary amines by one-pot reductive amination of aldehydes. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

-

PubMed Central. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. [Link]

-

YouTube. Reductive Amination. (2023-03-16). [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. ijpcbs.com [ijpcbs.com]

- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

- 8. reddit.com [reddit.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Organic Solvent Solubility of (3-Methoxy-2-propoxyphenyl)methanamine Hydrochloride

Prepared by: Senior Application Scientist, Advanced Pharmaceutical Sciences

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of (3-Methoxy-2-propoxyphenyl)methanamine hydrochloride, a substituted benzylamine hydrochloride of interest in pharmaceutical development. Recognizing the scarcity of public data on this specific molecule, this document establishes a predictive solubility framework grounded in fundamental physicochemical principles. We explore the pivotal roles of solvent polarity, dielectric constant, and intermolecular forces in governing the dissolution of this amine salt. Furthermore, this guide presents a robust, field-proven experimental protocol for the accurate determination of thermodynamic solubility, designed to ensure data integrity and reproducibility. This document is intended for researchers, process chemists, and formulation scientists engaged in the development of active pharmaceutical ingredients (APIs) and their intermediates.

Introduction: The Critical Role of Solubility in Drug Development

This compound is a primary amine salt with a molecular structure suggesting its potential use as a key intermediate in the synthesis of more complex pharmaceutical agents.[1] The journey from a promising chemical entity to a viable drug product is critically dependent on a thorough understanding of its physicochemical properties, foremost among them being solubility. Solubility dictates the feasibility of purification methods like crystallization, influences the choice of reaction media, and is a cornerstone of formulation design, directly impacting a drug's bioavailability.[2]

Many active pharmaceutical ingredients (APIs) contain amine functional groups, which are often converted to hydrochloride salts.[3] This strategy is employed to enhance aqueous solubility and improve the compound's stability and handling properties.[4] However, in organic synthesis and purification, solubility in non-aqueous solvents becomes paramount. Poorly characterized solubility can lead to significant challenges, including inefficient reactions, low crystallization yields, and difficulties in removing impurities. Therefore, a predictive understanding coupled with a reliable method for experimental verification is not merely academic but a crucial component of a successful development program, as emphasized by international guidelines on drug substance characterization.[5]

Theoretical Framework: Physicochemical Drivers of Solubility for Amine Salts

The solubility of an ionic compound like this compound in an organic solvent is a complex interplay between the solute's crystal lattice energy and the solvation energy released when solvent molecules interact with the dissociated ions. For dissolution to occur, the energy of solvation must overcome the lattice energy. This balance is governed by several key factors.

The Solute: An Ionic Salt

This compound exists as an ionic lattice of the protonated aminium cation ([R-CH₂NH₃]⁺) and the chloride anion (Cl⁻). The primary challenge for any solvent is to break apart this electrostatically stabilized crystal structure. The strength of this lattice is a significant barrier to dissolution.

The Solvent: Polarity and Dielectric Constant

The adage "like dissolves like" is a useful starting point.[6] Our solute is a polar, ionic salt. Therefore, it will exhibit higher solubility in polar solvents. The most critical solvent property in this context is the dielectric constant (ε) , which measures a solvent's ability to insulate opposite charges from each other.[6] A high dielectric constant signifies that the solvent can effectively shield the positively charged aminium cation from the negatively charged chloride anion, preventing them from recombining and precipitating out of solution.[7] Solvents with high dielectric constants are adept at stabilizing ions and are thus better candidates for dissolving salts.[8]

Intermolecular Forces: The Mechanism of Solvation

Beyond the bulk property of the dielectric constant, specific molecular interactions are key.

-

Ion-Dipole Interactions: Polar solvents possess a permanent dipole moment. The negative end of the solvent's dipole will be electrostatically attracted to the [R-CH₂NH₃]⁺ cation, while the positive end will be attracted to the Cl⁻ anion. This surrounds the ions in a "solvation shell," stabilizing them in solution.

-

Hydrogen Bonding: Protic solvents (e.g., alcohols, water) are particularly effective. They can act as hydrogen bond donors to the chloride anion and hydrogen bond acceptors from the -NH₃⁺ group of the cation. This provides a powerful, specific interaction that significantly contributes to solvation energy. Aprotic polar solvents (e.g., DMSO, DMF) can only act as hydrogen bond acceptors, making them generally less effective than their protic counterparts for dissolving amine salts.

The interplay of these factors is visualized in the diagram below.

Caption: Physicochemical factors governing the solubility of amine salts.

Predictive Solubility Profile

Based on the theoretical principles outlined above, we can predict the relative solubility of this compound in various classes of organic solvents. It is crucial to note that these are predictions and must be confirmed experimentally.

| Solvent Class | Representative Solvents | Dielectric Constant (ε) | Key Interactions | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High (33-80) | H-Bonding, Ion-Dipole | High | Excellent H-bond donors/acceptors and high dielectric constants effectively overcome lattice energy. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High (37-47) | Strong Ion-Dipole | Moderate to High | High dielectric constants stabilize ions, but the lack of H-bond donation makes them slightly less effective than protic solvents. |

| Less Polar | Acetone, Isopropanol (IPA) | Medium (19-21) | Limited H-Bonding, Ion-Dipole | Low to Sparingly Soluble | Lower dielectric constants are less effective at separating ions. IPA has H-bonding but its bulkier nonpolar region reduces overall polarity. |

| Nonpolar Aprotic | Toluene, Hexane, Dichloromethane (DCM) | Low (2-9) | van der Waals only | Insoluble | Cannot stabilize charged ions. Insufficient solvation energy to overcome the crystal lattice energy. DCM may show very slight solubility due to its higher polarity within this class. |

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

To move from prediction to quantification, a robust experimental method is required. The "shake-flask" method is the gold standard for determining thermodynamic (equilibrium) solubility.[9] The following protocol is a self-validating system designed for accuracy and reproducibility.

Materials and Equipment

-

This compound (API, purity >99%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (4 decimal places)

-

Scintillation vials (e.g., 20 mL) with Teflon-lined caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, chemically compatible with solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Protocol (Equilibrium Method)

-

Preparation: Add an excess of the API to a series of vials. The key is to ensure solid material remains at the end of the experiment, confirming saturation.[9] As a starting point, add ~100 mg of API to 2 mL of each test solvent.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation (e.g., 150 rpm). Causality Insight: The system must be allowed to reach thermodynamic equilibrium. A minimum of 24 hours is standard, but 48-72 hours is recommended for novel compounds to ensure equilibrium is fully achieved.[9]

-

Phase Separation: After equilibration, let the vials stand undisturbed for at least 2 hours to allow the excess solid to settle. Centrifuge the vials (e.g., at 5000 rpm for 15 minutes) to ensure clear separation of the supernatant from the solid phase. Trustworthiness Check: This step is critical to prevent suspended solid particles from being sampled, which would artificially inflate the measured solubility.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter into a pre-weighed vial. Causality Insight: Filtration is a final safeguard against particulate contamination. Record the weight of the transferred supernatant. Dilute the filtered sample gravimetrically with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method.[10] Calculate the concentration of the API in the original supernatant by back-calculation, accounting for all dilution factors. The solubility is typically reported in mg/mL or g/100mL.

Caption: Validated workflow for determining thermodynamic solubility.

Conclusion and Practical Implications

Understanding the solubility of this compound is fundamental to its successful development. This guide establishes that its salt nature dictates a strong preference for polar solvents, particularly those capable of hydrogen bonding like methanol. The predictive framework presented here, based on dielectric constant and intermolecular forces, serves as an essential tool for initial solvent screening. However, as emphasized, these predictions must be substantiated by rigorous experimental data. The detailed "shake-flask" protocol provides a reliable and self-validating method to generate high-quality, quantitative solubility data. This information is indispensable for optimizing reaction conditions, designing efficient crystallizations, and paving the way for subsequent formulation activities, ensuring a more streamlined and scientifically sound drug development process.

References

-

ResearchGate. (n.d.). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. Retrieved January 21, 2026, from [Link]

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved January 21, 2026, from [Link]

-

ScienceDirect. (2024, May 18). Predicting drug solubility in organic solvents mixtures. Retrieved January 21, 2026, from [Link]

-

Sciencemadness.org. (2011, July 19). Solubility of organic amine salts. Retrieved January 21, 2026, from [Link]

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved January 21, 2026, from [Link]

-

ACS Publications. (2022, July 14). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (n.d.). Relationship electrolyte solubility with dielectric constant solvent? Retrieved January 21, 2026, from [Link]

-

Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved January 21, 2026, from [Link]

-

National Institutes of Health. (n.d.). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Retrieved January 21, 2026, from [Link]

-

National Institutes of Health. (n.d.). The Importance of Dielectric Constant for Drug Solubility Prediction in Binary Solvent Mixtures: Electrolytes and Zwitterions in Water + Ethanol. Retrieved January 21, 2026, from [Link]

-

ICH. (n.d.). Q8(R2) Guideline. Retrieved January 21, 2026, from [Link]

-

ICH. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. Retrieved January 21, 2026, from [Link]

-

ACS Publications. (2022, June 15). Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects. Retrieved January 21, 2026, from [Link]

-

Quora. (2017, March 1). Why do amines dissolve in hydrochloric acid?. Retrieved January 21, 2026, from [Link]

-

ScienceDirect. (n.d.). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Retrieved January 21, 2026, from [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved January 21, 2026, from [Link]

-

Reddit. (2021, June 7). Do solvents with similar dielectric constants have similar solubility?. Retrieved January 21, 2026, from [Link]

-

Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Retrieved January 21, 2026, from [Link]

-

Quora. (2014, November 27). What is dielectric constant? Why is it responsible for dissolving so many salts in water. Retrieved January 21, 2026, from [Link]

-

Pharmaceutical Networking. (n.d.). ICH Guidelines on particle properties. Retrieved January 21, 2026, from [Link]

-

Regulations.gov. (n.d.). Guidance for Industry #169 - Drug Substance. Retrieved January 21, 2026, from [Link]

Sources

- 1. Benzenemethanamine, 3-methoxy-2-propoxy-, hydrochloride [cymitquimica.com]

- 2. pharmaceutical-networking.com [pharmaceutical-networking.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. database.ich.org [database.ich.org]

- 6. reddit.com [reddit.com]

- 7. researchgate.net [researchgate.net]

- 8. quora.com [quora.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. research.unipd.it [research.unipd.it]

- 11. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of (3-Methoxy-2-propoxyphenyl)methanamine Hydrochloride: A Technical Guide

Introduction

(3-Methoxy-2-propoxyphenyl)methanamine hydrochloride is a substituted aromatic amine of significant interest in medicinal chemistry and drug development. Its structural elucidation is a critical step in ensuring purity, confirming identity, and understanding its chemical behavior. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

It is important to note that publicly available, experimentally derived spectroscopic data for this compound is scarce. Therefore, this guide will leverage data from the closely related analogue, (3-Bromo-2-methoxyphenyl)methanamine hydrochloride, to provide a scientifically grounded prediction and interpretation of the expected spectra.[1] This approach allows us to anticipate the key spectral features and provides a robust framework for researchers working with this and similar molecules.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and comparative analysis with the known data of its bromo-analogue.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[2][3] For this compound, we predict the following signals in ¹H and ¹³C NMR spectra.

¹H NMR (Proton NMR)

The predicted ¹H NMR spectrum is expected to show distinct signals for the aromatic, methoxy, propoxy, and aminomethyl protons. The chemical shifts are influenced by the electron-donating and withdrawing effects of the substituents on the aromatic ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.4 - 7.1 | m | 3H | Ar-H | The three aromatic protons will appear as a complex multiplet, influenced by their respective positions relative to the electron-donating methoxy and propoxy groups. |

| ~4.1 | s | 2H | -CH₂-NH₃⁺ | The methylene protons adjacent to the ammonium group are deshielded and appear as a singlet. |

| ~3.9 | t | 2H | -O-CH₂-CH₂-CH₃ | The methylene protons of the propoxy group adjacent to the oxygen atom are deshielded. |

| ~3.8 | s | 3H | -O-CH₃ | The methoxy protons appear as a characteristic singlet. |

| ~1.8 | sextet | 2H | -O-CH₂-CH₂-CH₃ | The central methylene protons of the propoxy group. |

| ~1.0 | t | 3H | -O-CH₂-CH₂-CH₃ | The terminal methyl protons of the propoxy group. |

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will provide information on the number and chemical environment of the carbon atoms.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~154 | Ar-C-O | Aromatic carbon attached to the propoxy group. |

| ~152 | Ar-C-O | Aromatic carbon attached to the methoxy group. |

| ~130 | Ar-C | Quaternary aromatic carbon. |

| ~128 | Ar-CH | Aromatic methine carbon. |

| ~125 | Ar-CH | Aromatic methine carbon. |

| ~115 | Ar-CH | Aromatic methine carbon. |

| ~70 | -O-CH₂- | Propoxy methylene carbon adjacent to oxygen. |

| ~60 | -O-CH₃ | Methoxy carbon. |

| ~38 | -CH₂-NH₃⁺ | Methylene carbon adjacent to the ammonium group. |

| ~22 | -CH₂-CH₂- | Central methylene carbon of the propoxy group. |

| ~10 | -CH₃ | Terminal methyl carbon of the propoxy group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3000 - 2800 | Strong, Broad | N-H stretch | Primary ammonium salt (-NH₃⁺) |

| 2960 - 2850 | Medium-Strong | C-H stretch | Aliphatic (propoxy and methoxy groups) |

| 1600, 1480 | Medium | C=C stretch | Aromatic ring |

| 1580 - 1500 | Medium | N-H bend | Primary ammonium salt (-NH₃⁺) |

| 1250 - 1000 | Strong | C-O stretch | Aryl ether and alkyl ether |

The broad absorption in the 3000-2800 cm⁻¹ region is characteristic of the N-H stretching vibrations in the ammonium hydrochloride salt.[4][5] The strong C-O stretching bands confirm the presence of the ether functionalities.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[7][8][9] For this compound, we would expect to observe the molecular ion of the free base after the loss of HCl.

-

Molecular Formula (Free Base): C₁₁H₁₇NO₂

-

Molecular Weight (Free Base): 195.26 g/mol

-

Predicted Molecular Ion Peak [M]⁺: m/z = 195

Plausible Fragmentation Pattern:

The primary fragmentation pathway is expected to be the benzylic cleavage, resulting in the loss of the aminomethyl group to form a stable benzylic cation.

-

[M-CH₂NH₂]⁺: m/z = 165 (Formation of the 3-methoxy-2-propoxyphenyl cation)

-

Base Peak: The base peak is likely to be the tropylium-like ion formed after rearrangement of the benzylic cation.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above.

NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.[10]

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a small vial.[2] Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[10]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS) for organic solvents or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) for aqueous solutions, for chemical shift referencing.[10]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16) should be averaged to obtain a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.[10]

-

-

Data Processing:

-

Apply Fourier transformation to the raw data (FID) to obtain the frequency-domain spectrum.

-

Perform phase and baseline correction to ensure accurate integration and peak picking.

-

Calibrate the chemical shift scale using the signal from the internal standard (TMS at 0 ppm or DSS at 0 ppm).

-

Integrate the signals in the ¹H NMR spectrum and identify the chemical shift, multiplicity, and coupling constants for each peak.

-

IR Data Acquisition (FT-IR)

Caption: Workflow for FT-IR data acquisition.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.[12]

-

Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16-32) to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

-

-

Data Analysis:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry Data Acquisition (ESI-MS)

Caption: Workflow for ESI-MS data acquisition.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a volatile, polar solvent such as methanol or acetonitrile.[13]

-

Dilute the stock solution to a final concentration of about 1-10 µg/mL. Overly concentrated samples can lead to signal suppression and contamination of the instrument.[13]

-

If necessary, filter the solution to remove any particulate matter.

-

-

Data Acquisition:

-

The analysis is typically performed using an electrospray ionization (ESI) source, which is a soft ionization technique suitable for polar and thermally labile molecules.[7]

-

Infuse the sample solution directly into the mass spectrometer's ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode to detect the protonated molecule [M+H]⁺ (where M is the free base).

-

Optimize the ESI source and mass analyzer parameters to obtain the best signal intensity and resolution.

-

-

Data Analysis:

-

Identify the peak corresponding to the molecular ion of the free base.

-

If tandem mass spectrometry (MS/MS) is available, select the molecular ion and subject it to collision-induced dissociation to obtain fragmentation data, which can further confirm the structure.

-

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By leveraging data from a close structural analogue and applying fundamental spectroscopic principles, we have constructed a detailed and scientifically rigorous prediction of its NMR, IR, and MS spectra. The provided experimental protocols offer a standardized approach for researchers to obtain high-quality data for this and similar compounds. This guide serves as a valuable resource for scientists and professionals in drug development, ensuring accurate structural characterization and facilitating further research.

References

- CDN. (n.d.). Infrared Spectroscopy.

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

- INFRARED SPECTROSCOPY (IR). (n.d.).

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

IR: amines. (n.d.). Retrieved from [Link]

-

Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

-

AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

ACS Publications. (n.d.). Infrared studies of amine complexes. IV. The N-H-O hydrogen bond in aromatic amine complexes of ethers ketones, esters, and amides. The Journal of Physical Chemistry. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]

-

ACS Publications. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

- NMR Techniques in Organic Chemistry: a quick guide. (n.d.).

-

Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

-

OMICS International. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]

-

Fiveable. (n.d.). Mass spectrometry (MS) | Organic Chemistry II Class Notes. Retrieved from [Link]

-

PubChemLite. (n.d.). (3-bromo-2-methoxyphenyl)methanamine hydrochloride (C8H10BrNO). Retrieved from [Link]

-

YouTube. (2021, July 9). Mass Spectrometry in Organic Chemistry // HSC Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

- fourier transform infrared spectroscopy. (n.d.).

- Supplementary Information. (n.d.).

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0270154). Retrieved from [Link]

-

29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. (n.d.). Retrieved from [Link]

Sources

- 1. (3-Bromo-2-methoxyphenyl)methanamine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 2. azolifesciences.com [azolifesciences.com]

- 3. omicsonline.org [omicsonline.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. fiveable.me [fiveable.me]

- 9. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 12. mse.washington.edu [mse.washington.edu]

- 13. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

The Pharmacological Landscape of Methoxy-Propoxyphenyl Compounds: A Technical Guide for Drug Discovery Professionals

Introduction: The Versatility of a Privileged Scaffold

The methoxy-propoxyphenyl moiety, a core structural feature in a diverse array of both natural and synthetic molecules, represents a privileged scaffold in medicinal chemistry. Its presence imparts a unique combination of lipophilicity and hydrogen bonding capability, allowing for favorable interactions with a wide range of biological targets. This guide provides an in-depth exploration of the pharmacological activities associated with this versatile chemical entity. We will delve into the mechanisms of action of key compound classes, present detailed experimental protocols for their evaluation, and summarize critical quantitative data to inform drug discovery and development efforts. Our focus will be on elucidating the causal relationships between chemical structure, biological activity, and therapeutic potential, offering a field-proven perspective for researchers and scientists.

Naturally Occurring Methoxy-Propoxyphenyl Compounds: A Pharmacological Treasure Trove

Nature has elegantly utilized the methoxy-propoxyphenyl scaffold to create a multitude of bioactive compounds. These molecules, found in common spices and traditional medicines, have been the subject of extensive research, revealing a broad spectrum of pharmacological activities.

Eugenol: The Anti-Inflammatory and Antioxidant Powerhouse

Eugenol, the primary constituent of clove oil, is a well-characterized methoxy-propoxyphenyl compound with potent anti-inflammatory and antioxidant properties[1]. Its therapeutic potential stems from its ability to modulate key signaling pathways involved in inflammation and oxidative stress.

Eugenol exerts its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways[2][3]. In response to inflammatory stimuli, such as lipopolysaccharide (LPS), NF-κB is activated, leading to the transcription of pro-inflammatory genes. Eugenol has been shown to prevent the degradation of IκBα, an inhibitor of NF-κB, thereby blocking the nuclear translocation and activity of NF-κB[2]. Furthermore, eugenol can suppress the phosphorylation of key MAPK proteins, including ERK, JNK, and p38, which are crucial for the production of inflammatory mediators[2][3]. Recent studies have also indicated that eugenol may directly bind to and inhibit NF-κB in triple-negative breast cancer cells[4]. Additionally, eugenol has been found to modulate lipid metabolism through the TRPV1/AMPK signaling pathway[5].

Diagram: Eugenol's Inhibition of Inflammatory Pathways

Caption: Asarone potentiates GABA-mediated inhibition by enhancing chloride influx through the GABA-A receptor.

Safrole: A Compound with Cytotoxic and Carcinogenic Potential

Safrole, a major component of sassafras oil, has a dual nature, exhibiting both cytotoxic activity against cancer cells and potential carcinogenicity.[6][7] Understanding its mechanisms of action is crucial for assessing its risks and potential therapeutic applications.

Safrole's cytotoxic effects are primarily mediated through the induction of the intrinsic, or mitochondrial, pathway of apoptosis.[6][8] It has been shown to increase the expression of the pro-apoptotic protein Bax and decrease the expression of the anti-apoptotic protein Bcl-2.[8] This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of caspase-9 and caspase-3, culminating in apoptotic cell death.[6][8] Safrole-induced apoptosis is also associated with an increase in cytosolic calcium levels and the generation of reactive oxygen species.[6][9]

Synthetic Methoxy-Propoxyphenyl Derivatives: Expanding the Pharmacological Horizons

The methoxy-propoxyphenyl scaffold has also served as a versatile template for the design and synthesis of novel therapeutic agents with a wide range of pharmacological activities.

Methoxy-Substituted Chalcones, Stilbenes, and Benzimidazoles

Synthetic derivatives incorporating the methoxy-propoxyphenyl moiety, such as chalcones, stilbenes, and benzimidazoles, have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents.[10][11][12][13][14] The number and position of the methoxy groups on the phenyl rings can significantly influence the biological activity of these compounds.[6][15][16][17] For instance, certain methoxy-substituted chalcones have shown potent cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range.[10] Similarly, methoxy-stilbene derivatives have been investigated as inhibitors of enzymes involved in cancer progression, such as CYP1B1.[6] Methoxy-substituted benzimidazoles have also exhibited promising antimicrobial and anticancer activities.[18][9][12][13][19]

Quantitative Assessment of Pharmacological Activities

To facilitate a comparative analysis of the pharmacological potency of various methoxy-propoxyphenyl compounds, the following tables summarize key quantitative data from in vitro and in vivo studies.

Table 1: Antioxidant and Anti-inflammatory Activities

| Compound | Assay | IC50 / EC50 | Source |

| Eugenol | DPPH Radical Scavenging | 16.06 µg/mL | [20] |

| Eugenol | ABTS Radical Scavenging | 7.84 µg/mL | [20] |

| Safrole Oil | DPPH Radical Scavenging | 50.28 µg/mL | [21] |

| Methoxy-Benzimidazole Derivative (Compound 8) | Antibacterial (E. faecalis) | MIC = 8 µM | [18][9] |

Table 2: Cytotoxic and Enzyme Inhibitory Activities

| Compound | Cell Line / Enzyme | IC50 | Source |

| Myristicin | Human Colorectal Adenocarcinoma (Caco-2) | 146 µg/mL | [22] |

| Safrole Derivative (Compound 4) | Breast Cancer (MCF-7) | 55.0 µM | [20] |

| Safrole Derivative (Compound 4) | Breast Cancer (MDA-MB-231) | 37.5 µM | [20] |